Ethyl 2,6-dioxocyclohexane-1-carboxylate Ethyl 2,6-dioxocyclohexane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20401192
InChI: InChI=1S/C9H12O4/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h8H,2-5H2,1H3
SMILES:
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol

Ethyl 2,6-dioxocyclohexane-1-carboxylate

CAS No.:

Cat. No.: VC20401192

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,6-dioxocyclohexane-1-carboxylate -

Specification

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
IUPAC Name ethyl 2,6-dioxocyclohexane-1-carboxylate
Standard InChI InChI=1S/C9H12O4/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h8H,2-5H2,1H3
Standard InChI Key ODTIRFKASKDBMG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C(=O)CCCC1=O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 2,6-dioxocyclohexane-1-carboxylate, reflects its cyclohexane backbone substituted with two ketone groups at positions 2 and 6 and an ethyl ester at position 1. The structural formula CCOC(=O)C1C(=O)CCCC1=O\text{CCOC(=O)C}_1\text{C(=O)CCCC}_1\text{=O} (SMILES notation) and InChIKey ODTIRFKASKDBMG-UHFFFAOYSA-N further delineate its connectivity. The cyclohexane ring adopts a chair conformation, with the keto groups introducing torsional strain that enhances reactivity.

Table 1: Key Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC9H12O4\text{C}_9\text{H}_{12}\text{O}_4
Molecular Weight184.19 g/mol
IUPAC NameEthyl 2,6-dioxocyclohexane-1-carboxylate
Hazard StatementsH315, H319, H335 (skin/eye/respiratory irritation)
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

Spectroscopic Features

Infrared (IR) spectroscopy reveals strong carbonyl stretches at ν1696cm1\nu \approx 1696 \, \text{cm}^{-1} (ester C=O) and ν1664cm1\nu \approx 1664 \, \text{cm}^{-1} (keto C=O) . Nuclear magnetic resonance (NMR) spectra exhibit characteristic signals: a triplet at δ1.2ppm\delta \approx 1.2 \, \text{ppm} for the ethyl methyl group, a quartet at δ4.1ppm\delta \approx 4.1 \, \text{ppm} for the ester oxygen-bound CH2_2, and singlets for the keto-substituted cyclohexane protons.

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for ethyl 2,6-dioxocyclohexane-1-carboxylate are scarce, analogous compounds like 4,4-dimethyl-2,6-dioxocyclohexane-thiocarboxamides suggest potential pathways:

  • Condensation Reactions: Cyclohexane-1,3-dione derivatives may react with ethyl chloroformate in the presence of a base (e.g., KOH) to introduce the ester group.

  • Oxidation of Diols: Selective oxidation of dihydroxycyclohexane precursors using agents like Jones reagent could yield the diketone structure.

Optimization Challenges

The steric hindrance imposed by the 2,6-diketone arrangement complicates regioselective functionalization. Solvent choice (e.g., DMF for polar intermediates) and temperature control (typically 0–25°C) are critical to minimizing side reactions such as over-oxidation or ester hydrolysis .

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s keto groups participate in nucleophilic additions (e.g., Grignard reactions), while the ester group undergoes hydrolysis to carboxylic acids or transesterification. For example:

  • Knoevenagel Condensation: Reacting with aldehydes to form α,β-unsaturated ketones.

  • Paal-Knorr Pyrrole Synthesis: Cyclocondensation with primary amines to generate substituted pyrroles .

Comparative Analysis with Structural Analogues

Table 2: Comparison with Related Cyclohexane Derivatives

CompoundStructural DifferencesReactivity/Applications
Ethyl 2,4-dioxocyclohexane-1-carboxylateKeto groups at 2 and 4Altered regioselectivity in additions
Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylateMethyl group at position 4Enhanced steric hindrance slows hydrolysis
Cyclohexane-1,3-dioneNo ester groupLimited to keto-based reactions

The 2,6-diketone configuration in ethyl 2,6-dioxocyclohexane-1-carboxylate uniquely balances electronic activation and steric accessibility, enabling diverse reactivity unmatched by analogues.

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